1-Phenyl-2-azaspiro[3.5]nonane
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Overview
Description
1-Phenyl-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spirocyclic azaspiro nonane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-azaspiro[3.5]nonane can be synthesized through various synthetic routes. One common method involves the reaction of a phenyl-substituted azaspiro nonane precursor with appropriate reagents under controlled conditions. For instance, the reaction of a phenyl-substituted azaspiro nonane with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) followed by treatment with tosyl chloride and sodium hydride (NaH) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
1-Phenyl-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted azaspiro nonane oxides, while reduction may produce phenyl-substituted azaspiro nonane alcohols .
Scientific Research Applications
1-Phenyl-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, as a fatty acid amide hydrolase (FAAH) inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The exact molecular interactions and binding affinities are subjects of ongoing research.
Comparison with Similar Compounds
1-Phenyl-2-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds such as:
7-Azaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the phenyl group, which may result in different biological activities and chemical properties.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen atom in the ring, which can influence its reactivity and biological interactions.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXOGTSKTMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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